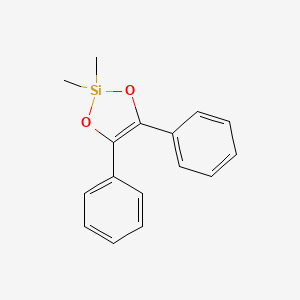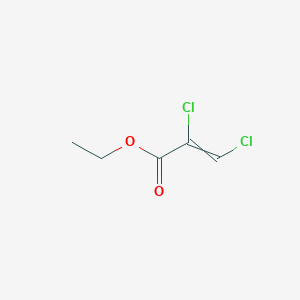![molecular formula C18H19NO5 B14623778 Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- CAS No. 57689-08-4](/img/structure/B14623778.png)
Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- is an organic compound with the molecular formula C18H19NO5 It is characterized by the presence of a benzoyl group substituted with three methoxy groups at the 2, 4, and 6 positions, attached to a phenyl ring which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- typically involves the reaction of 2,4,6-trimethoxybenzoyl chloride with 2-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
化学反応の分析
Types of Reactions
Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用機序
The mechanism of action of Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy groups and the benzoyl moiety play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Acetamide, N-(2,4-dimethylphenyl)-
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-
Uniqueness
Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- is unique due to the presence of three methoxy groups on the benzoyl ring, which significantly influences its chemical reactivity and biological activity
特性
CAS番号 |
57689-08-4 |
|---|---|
分子式 |
C18H19NO5 |
分子量 |
329.3 g/mol |
IUPAC名 |
N-[2-(2,4,6-trimethoxybenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H19NO5/c1-11(20)19-14-8-6-5-7-13(14)18(21)17-15(23-3)9-12(22-2)10-16(17)24-4/h5-10H,1-4H3,(H,19,20) |
InChIキー |
YOFQBLWTCNDTHG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=C(C=C(C=C2OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
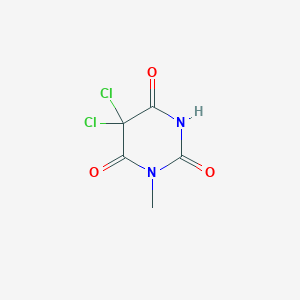
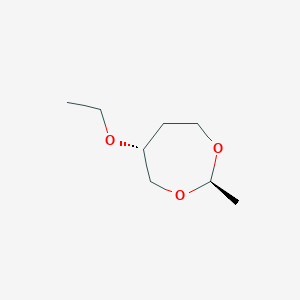

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
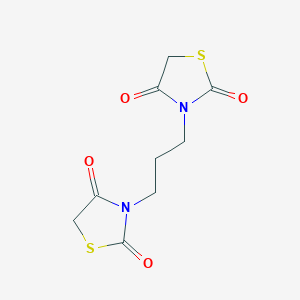

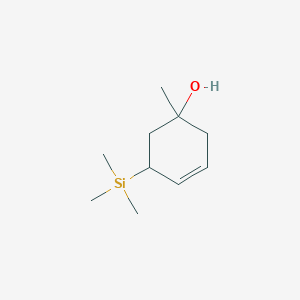

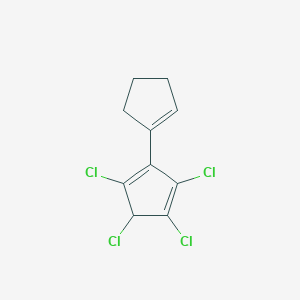
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
